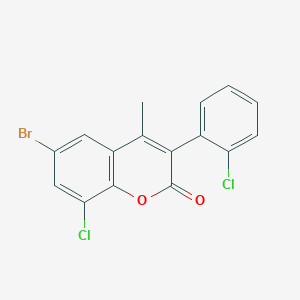

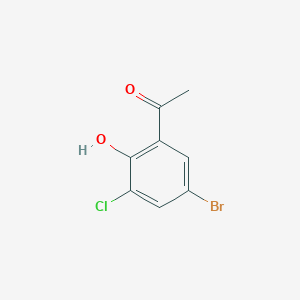

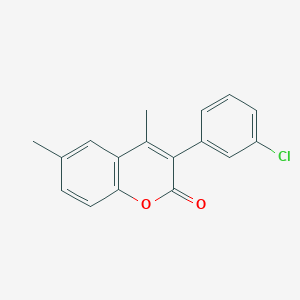

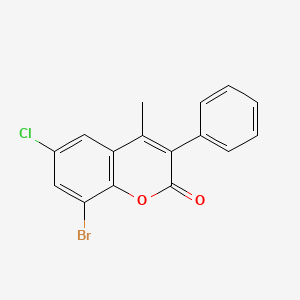

![molecular formula C15H18F6N2O2 B3041694 butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate CAS No. 340030-49-1](/img/structure/B3041694.png)

butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of 1,3-Diaryl-5-(Trifluoromethyl)-1H-1,2,4-Triazoles

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate serves as an intermediate in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds. Researchers have developed a fast and convenient method for this synthesis via intramolecular oxidative cyclization of the corresponding N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates. The reaction, catalyzed by I2/KI, yields these triazoles in excellent yields without requiring purification .

Biologically Active Compounds with a 1,2,4-Triazole Core

1,2,4-Triazoles are nitrogen-rich heterocyclic compounds known for their stability and diverse biological activities. Some examples include antifungal, antibacterial, anticancer, antimicrobial, anticoagulant, anticonvulsant, and antidepressant properties. Commercially available drugs like rizatriptan (used for acute migraine treatment) and DL111-IT (a non-hormonal antifertility agent) contain a 1,2,4-triazole core. Additionally, these compounds can serve as amide bond isosteres in designing receptor ligands with antitumor and anticancer activity .

Amide Bond Isostere for Receptor Ligand Design

Researchers utilize 1,2,4-triazoles as amide bond isosteres when designing receptor ligands. These ligands play a crucial role in drug development, particularly for antitumor and anticancer therapies. The 1,2,4-triazole core provides structural diversity and favorable pharmacological properties .

Synthesis of Nitrocellulose Plasticizers

Butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate has applications beyond pharmaceuticals. For instance, it serves as a plasticizer in nitrocellulose (NC) formulations. Researchers have studied its effects on dynamic mechanical relaxation in NC/Bu-NENA blends. Understanding these mechanical properties is essential for optimizing material performance .

Heterocycle Nitrogen-Rich Tetrazole Synthesis

Amidines, including the intermediates derived from butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate, can participate in the synthesis of heterocycle nitrogen-rich tetrazoles. These reactions involve 1,3-dipolar cycloaddition reactions and contribute to the diversity of heterocyclic compounds .

Oxidative N–N Bond Formation Reactions

The formation of N–N bonds has gained attention in recent synthetic methodologies. Researchers have utilized molecular iodine (I2) as an inexpensive and low-toxic oxidant for oxidative N–N bond formation reactions. This approach enables the synthesis of various heterocyclic compounds, including those containing the 1,2,4-triazole core .

Propriétés

IUPAC Name |

butyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F6N2O2/c1-3-4-9-25-12(24)23-13(14(16,17)18,15(19,20)21)22-11-8-6-5-7-10(11)2/h5-8,22H,3-4,9H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUFBRMIFFBGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.